3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride
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Overview
Description
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride is a complex organic compound with a molecular formula of C13H16N4O·3HCl and a molecular weight of 353.68 g/mol. This compound features a pyridine ring, an imidazole ring, and a methoxypyrrolidinyl group, making it a valuable intermediate in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and imidazole precursors. One common synthetic route includes the following steps:
Formation of Pyridine Derivative: : The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Imidazole Group: : The imidazole ring is introduced through a condensation reaction with an appropriate amine and a carbonyl compound.
Methoxylation: : The methoxypyrrolidinyl group is introduced via a methylation reaction using a suitable methylating agent.
Hydrochloride Formation: : The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides (R-X), amines (R-NH2)
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives
Reduction: : Reduced pyridine derivatives
Substitution: : Substituted pyridine and imidazole derivatives
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride is unique due to its specific structural features and functional groups. Similar compounds include:
Imidazole derivatives: : Compounds containing imidazole rings with various substituents.
Pyridine derivatives: : Compounds with pyridine rings modified with different functional groups.
Pyrrolidinyl derivatives: : Compounds featuring pyrrolidinyl groups with various modifications.
These similar compounds may have different biological activities and applications based on their structural differences.
Properties
IUPAC Name |
3-[2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H/t10-,11+;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-NCWKAXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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